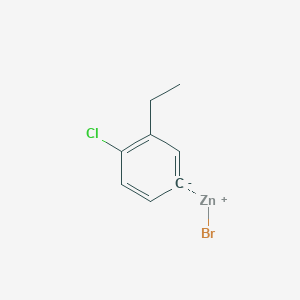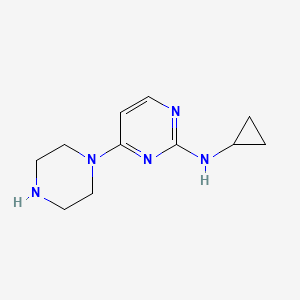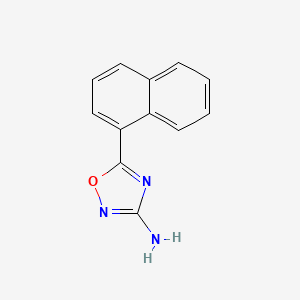
6-Benzylpyrimidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Benzylpyrimidine-4-carbonitrile is an organic compound characterized by a pyrimidine ring substituted with a benzyl group at the 6-position and a cyano group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylpyrimidine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Nucleophilic Substitution: A nucleophilic substitution reaction is carried out where a benzyl group is introduced at the 6-position of the pyrimidine ring. This can be achieved using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of Cyano Group: The cyano group is introduced at the 4-position through a reaction with cyanogen bromide or similar reagents under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine group.
Substitution: The compound can participate in various substitution reactions, where the benzyl or cyano groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Pyrimidine carboxylic acids.
Reduction: Amino derivatives of pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
科学的研究の応用
Chemistry: 6-Benzylpyrimidine-4-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. It has been studied for its ability to inhibit certain enzymes and receptors involved in cancer cell proliferation .
Industry: In the material science industry, this compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which 6-Benzylpyrimidine-4-carbonitrile exerts its effects, particularly in biological systems, involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit tyrosine kinases, which are crucial for the signaling pathways that regulate cell division and survival. By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cancer cell growth .
類似化合物との比較
6-Phenylpyrimidine-4-carbonitrile: Similar structure but with a phenyl group instead of a benzyl group.
4-Cyano-6-methylpyrimidine: Contains a methyl group at the 6-position instead of a benzyl group.
Uniqueness: 6-Benzylpyrimidine-4-carbonitrile is unique due to the presence of both a benzyl and a cyano group, which confer distinct reactivity and potential biological activity. The benzyl group can enhance lipophilicity and membrane permeability, while the cyano group can participate in various chemical transformations, making this compound versatile for synthetic applications.
特性
分子式 |
C12H9N3 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
6-benzylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H9N3/c13-8-12-7-11(14-9-15-12)6-10-4-2-1-3-5-10/h1-5,7,9H,6H2 |
InChIキー |
FVBISOVKTHIVRK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CC(=NC=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



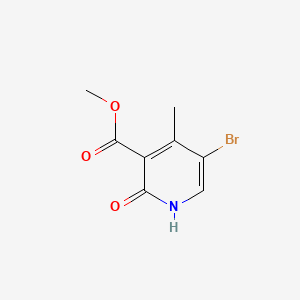
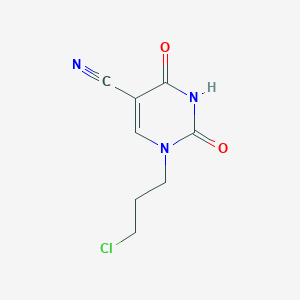
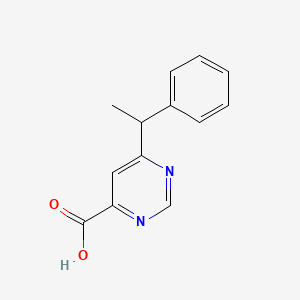
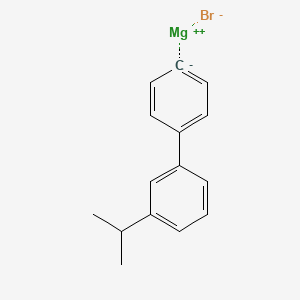
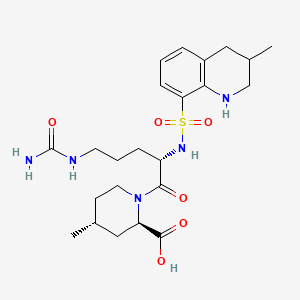
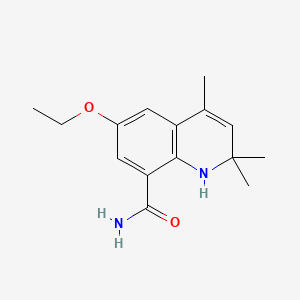
![N-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B14886056.png)
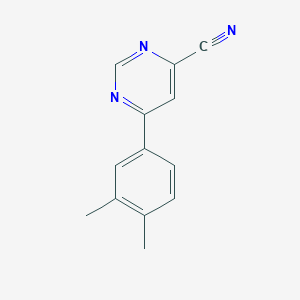
![2-(piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B14886064.png)
